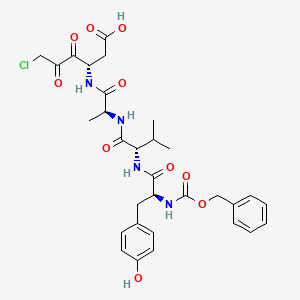

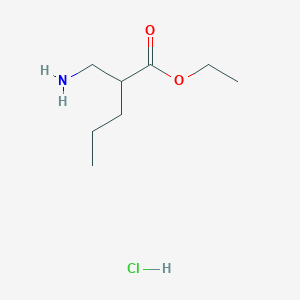

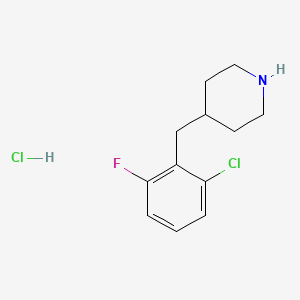

![molecular formula C11H6Cl2N4 B1459617 2-(4,5-ジクロロピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン CAS No. 1331768-91-2](/img/structure/B1459617.png)

2-(4,5-ジクロロピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン

説明

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine, or DCPP, is a heterocyclic compound used in a variety of scientific research applications. DCPP has been used to study enzyme inhibition, cell signaling pathways, and other biochemical and physiological processes.

科学的研究の応用

医薬品試験

2-(4,5-ジクロロピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン: は、医薬品試験において高品質な参照標準として使用されています 。この化合物は、特に正確な測定と一貫性が不可欠な新規医薬品の開発において、薬理学的研究における正確な結果を保証します。

抗腫瘍スキャフォールド

この化合物は、医薬品化学において抗腫瘍スキャフォールドとして役立ちます 。その誘導体は、腫瘍の増殖を阻害する能力があるため、がん治療において大きな可能性を示している、N-ヘテロ環化合物の大きなファミリーの一部です。

酵素阻害活性

この化合物は、薬物設計において貴重な酵素阻害活性を示します 。特定の酵素を阻害することにより、がん細胞の生存に不可欠な代謝経路を妨害し、がん治療に対する標的アプローチを提供できます。

有機合成

有機合成において、2-(4,5-ジクロロピリミジン-2-イル)ピラゾロ[1,5-a]ピリジンは、さまざまな構造修飾を可能にする汎用性の高いスキャフォールドです 。この適応性は、化学のさまざまな分野で潜在的な用途を持つ幅広い合成分子を作成するために有益です。

材料科学

この化合物は、その顕著な光物理的特性により、材料科学の分野で注目を集めています 。これらの特性は、発光ダイオード(LED)やセンサーなど、特定の光学特性を持つ新しい材料の開発に利用できます。

蛍光団の開発

蛍光団の基盤として、この化合物は溶媒蛍光色変化効果の研究に貢献しています 。そこから誘導された蛍光団は、バイオイメージングと診断に使用され、生物学的プロセスを追跡するための非侵襲的な手段を提供できます。

がん治療のためのCDK2阻害

細胞周期調節に関与するサイクリン依存性キナーゼであるCDK2の潜在的な阻害剤として特定されています 。CDK2の阻害は、腫瘍細胞を選択的に標的とする有望な戦略であり、がん研究において貴重な化合物となっています。

ピラゾロ[1,5-a]ピリミジン系化合物の合成

ピラゾロ[1,5-a]ピリミジンの主要な合成経路は、さまざまな位置での構造修飾を可能にし、潜在的な治療用途を持つさまざまな化合物の作成につながります .

作用機序

Target of Action

The primary target of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound fits well into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 .

Biochemical Pathways

By inhibiting CDK2, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of the growth of examined cell lines .

生化学分析

Biochemical Properties

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

The effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . The compound also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and proliferation . These effects result in decreased cell viability and increased sensitivity to chemotherapeutic agents .

Molecular Mechanism

At the molecular level, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its effects through multiple mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle and leads to cell cycle arrest . Additionally, the compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis . The binding interactions with CDK2 involve hydrogen bonds with key amino acid residues, such as Leu83, which are essential for the compound’s inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CDK2 and continues to induce cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating combination therapies to enhance its efficacy .

Dosage Effects in Animal Models

The effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .

Metabolic Pathways

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism leads to the formation of various metabolites, some of which retain biological activity . The compound’s metabolism can affect its pharmacokinetics and bioavailability, influencing its therapeutic efficacy . Additionally, the compound can modulate metabolic flux and alter the levels of key metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

Within cells and tissues, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Additionally, the compound can be found in the cytoplasm, where it affects signaling pathways and gene expression . The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments .

特性

IUPAC Name |

3-(4,5-dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4/c12-8-6-14-11(16-10(8)13)7-5-15-17-4-2-1-3-9(7)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZNISPCHNKEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

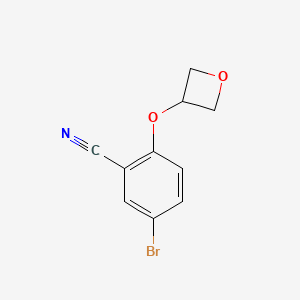

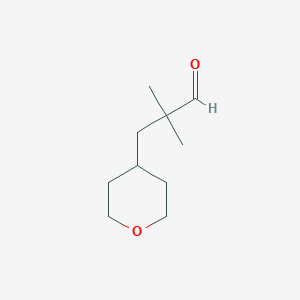

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

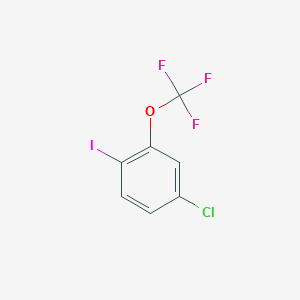

![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)

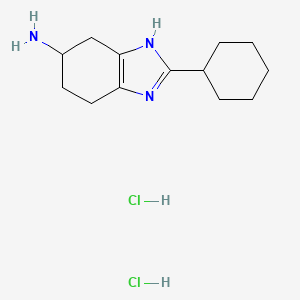

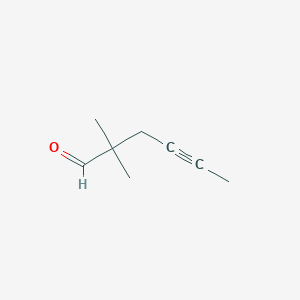

![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)